molecular formula C11H20N2O2 B1477128 1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one CAS No. 2097994-85-7

1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one

Cat. No. B1477128
CAS RN: 2097994-85-7
M. Wt: 212.29 g/mol
InChI Key: NIPYKUPHHSVNGY-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one, referred to as 6-EMAA, is a novel synthetic compound with a wide range of potential applications in scientific research. It is a type of azabicycloheptane derivative and is a member of the azabicyclic family of compounds. 6-EMAA has been used in a variety of laboratory experiments, including those involving organic and inorganic chemistry, biochemistry, and pharmacology. It is also used in studies of the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Photochemical Synthesis and Applications

Photochemical isomerization and synthesis techniques provide foundational methods for developing advanced building blocks for drug discovery and the synthesis of complex chemical structures. For instance, photochemical isomerization of hexafluoro-1H-azepine derivatives leads to the formation of hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes, which can undergo further chemical reactions such as Diels–Alder addition, demonstrating their utility in constructing novel chemical entities (Barlow et al., 1982). Similarly, intramolecular photochemical cyclization of acetophenone enamides yields 2-azabicyclo[3.2.0]heptanes, underscoring their role as versatile building blocks for drug discovery (Druzhenko et al., 2018).

Asymmetric Synthesis and Aza-Diels-Alder Reactions

Asymmetric synthesis and Aza-Diels-Alder reactions facilitate the creation of bicyclic amino acid derivatives, showcasing the chemical diversity and synthetic adaptability of azabicyclo compounds. These methods yield methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, illustrating the compounds' potential in generating stereochemically complex molecules (Waldmann & Braun, 1991).

Crystal Structure Analysis and Molecular Design

The crystal structure analysis of azabicyclo compounds, such as 7-azabicyclo[3.3.1]nonen-3-yl derivatives, provides crucial insights into their molecular configuration, aiding in the design of novel compounds with specific biological activities. Such analyses contribute to understanding the compounds' three-dimensional structures, facilitating their application in drug design and synthesis (Lynch et al., 1995).

Intramolecular Reductive Cyclopropanation

The intramolecular reductive cyclopropanation technique generates tris- and monoprotected derivatives, highlighting the synthetic utility of azabicyclo compounds in constructing complex molecular architectures. This method underscores the strategic incorporation of azabicyclo skeletons in synthesizing novel chemical entities with potential therapeutic applications (Gensini et al., 2002).

Synthesis of Nonchiral and Chiral Compounds

The synthesis of nonchiral and chiral azabicyclo compounds demonstrates the broad applicability of these chemical structures in organic synthesis and potential drug development. Practical synthesis methods yield conformationally restricted pipecolic acid analogues and enantiomerically pure azabicyclo[2.2.1]heptane derivatives, further expanding the compounds' utility in medicinal chemistry and drug synthesis (Radchenko et al., 2009).

properties

IUPAC Name

1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-15-11-8-4-9(11)7-13(6-8)10(14)5-12-2/h8-9,11-12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPYKUPHHSVNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one
Reactant of Route 3
1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one
Reactant of Route 5
1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one

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